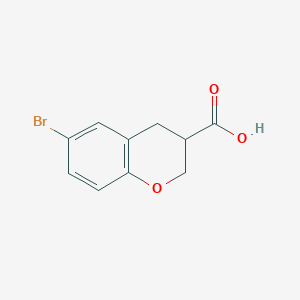

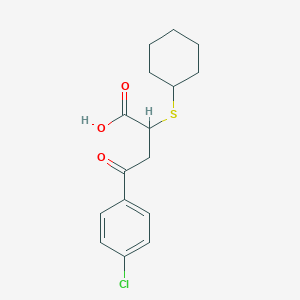

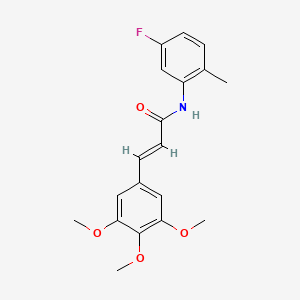

Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate involves the use of lithium aluminium tetrahydride in tetrahydrofuran at -40 - 20℃ . The reaction was warmed to room temperature and stirred for 1 hour, then cooled to 0°C and quenched by sequential addition of water, sodium hydroxide, and then water .Molecular Structure Analysis

The molecular structure of Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate is complex, with a number of heavy atoms, aromatic heavy atoms, and rotatable bonds . The InChI Key is BCPPNDHZUPIXJM-MRVPVSSYSA-N .Physical And Chemical Properties Analysis

Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate has a number of physical and chemical properties. It has a high GI absorption, is not BBB permeant, and is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is classified as very soluble .Aplicaciones Científicas De Investigación

Metabolism and Enzymatic Reactions

- Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate, as part of CP-533,536, an EP2 receptor-selective prostaglandin E2 agonist, has been studied for its metabolism in human liver microsomes. This compound undergoes metabolism by recombinant human cytochrome P450s: CYP3A4, CYP3A5, and CYP2C8. The metabolization involves oxidation of the tert-butyl moiety and other pathways, leading to various metabolites, some of which result from C-demethylation of the tert-butyl group (Prakash et al., 2008).

- Another study on LC15-0133, a dipeptidyl peptidase-4 inhibitor, involving tert-butyl moiety, indicated the formation of C-demethylated metabolites in rat liver microsomes, suggesting a role in drug metabolism (Yoo et al., 2008).

Synthesis and Characterization

- Research involving the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate utilized tert-butyl 4-oxopiperidine-1-carboxylate. These compounds show intramolecular hydrogen bonding, which is crucial for their molecular structure and potential applications in organic chemistry (Çolak et al., 2021).

Therapeutic Applications

- The compound (3R,4S,5S)-5-Benzyl-4-hydroxy-3-[1(S)-(1,1-dimethylethoxycarbonylamino)-2-phenylethyl]pyrrolidin-2-one, involving tert-butyl moiety, represents an all-cis trisubstituted pyrrolidin-2-one, indicating its significance in the development of therapeutic compounds (Weber et al., 1995).

Chemical Reactions

- Tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, related to the tert-butyl moiety, has been used in palladium-catalyzed coupling reactions with substituted arylboronic acids, highlighting its utility in chemical synthesis (Wustrow & Wise, 1991).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h7,12H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYVBJAPYGKIEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(hydroxymethyl)-5-oxopyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2845239.png)

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea](/img/structure/B2845241.png)

![3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2845247.png)

![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2845253.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 4-(pyrrolidin-1-ylsulfonyl)benzoate](/img/structure/B2845256.png)